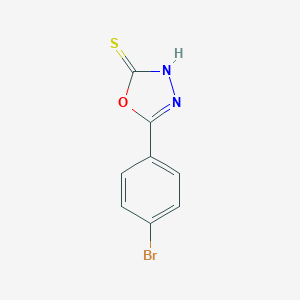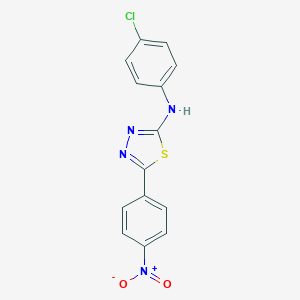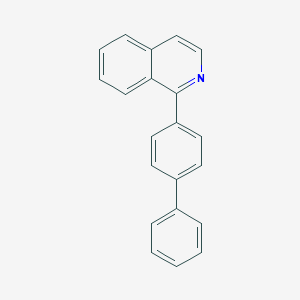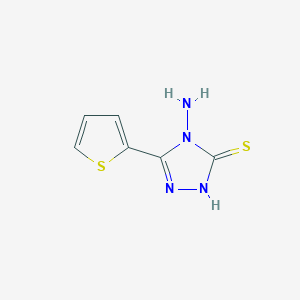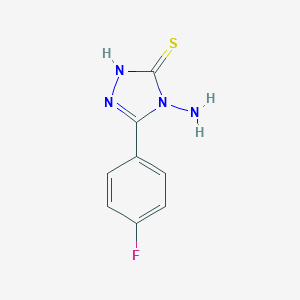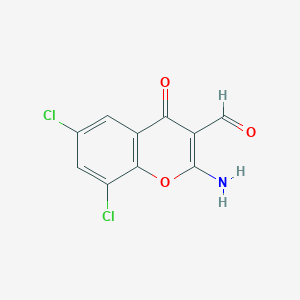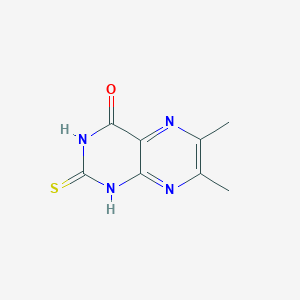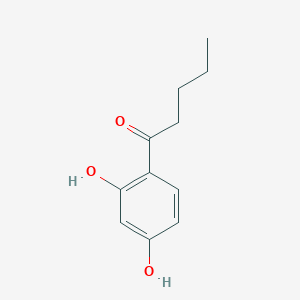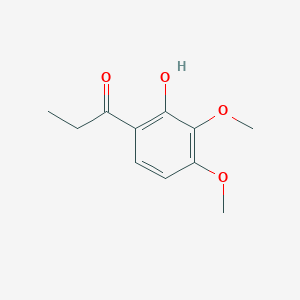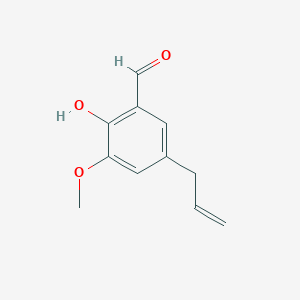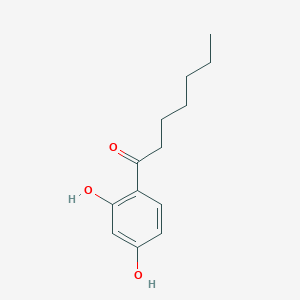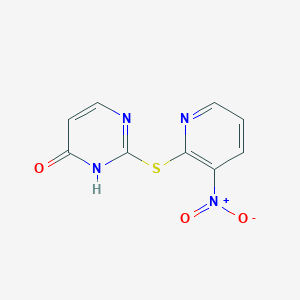
2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one, also known as NPSP6, is a heterocyclic compound with potential applications in scientific research. Its unique chemical structure and properties have made it a promising candidate for various research studies. In
Mechanism Of Action
The mechanism of action of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one is not fully understood. However, it has been reported to act as a competitive inhibitor of tyrosine kinases by binding to the ATP binding site of the enzyme. This results in the inhibition of the enzyme activity, which in turn leads to the inhibition of cell growth and proliferation.
Biochemical And Physiological Effects
2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells in vitro. Additionally, it has been reported to induce apoptosis, which is a programmed cell death mechanism, in cancer cells. 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Advantages And Limitations For Lab Experiments
One of the advantages of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one is its high purity and yield obtained through the synthesis method. This makes it a reliable and consistent compound for lab experiments. However, one of the limitations of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one is its limited solubility in water, which may affect its bioavailability and efficacy in in vivo studies.
Future Directions
There are several future directions for the research and development of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one. One possible direction is the optimization of the synthesis method to improve the yield and purity of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one. Another direction is the investigation of the potential therapeutic applications of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one in various diseases other than cancer. Additionally, the elucidation of the mechanism of action of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one and its interaction with other proteins and enzymes can provide valuable insights for the development of novel therapeutic agents.
Synthesis Methods
The synthesis of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one involves the reaction of 3-nitropyridine-2-thiol with 6-chloro-2-hydroxypyrimidine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one. This synthesis method has been reported to yield high purity and yield of 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one.
Scientific Research Applications
2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and differentiation. This makes 2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one a potential candidate for the development of novel therapeutic agents for the treatment of various diseases such as cancer.
properties
CAS RN |
73768-43-1 |
|---|---|
Product Name |
2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one |
Molecular Formula |
C9H6N4O3S |
Molecular Weight |
250.24 g/mol |
IUPAC Name |
2-(3-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H6N4O3S/c14-7-3-5-11-9(12-7)17-8-6(13(15)16)2-1-4-10-8/h1-5H,(H,11,12,14) |
InChI Key |
MFMGOTGYGAUBDA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SC2=NC=CC(=O)N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=NC=CC(=O)N2)[N+](=O)[O-] |
Other CAS RN |
73768-43-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



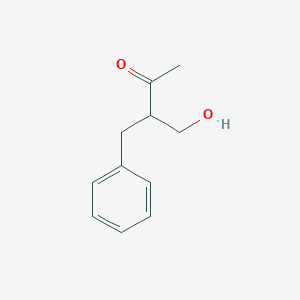
![n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B186309.png)
